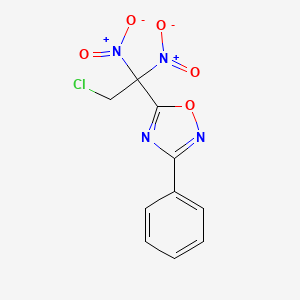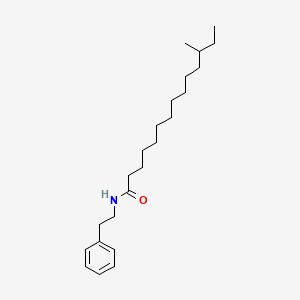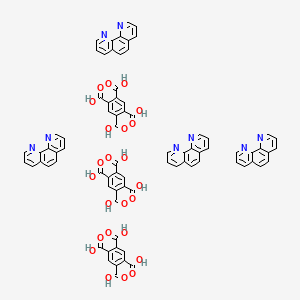
8-(4-Fluorophenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Fluorophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-fluorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The presence of the fluorine atom enhances its biological activity and chemical stability, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Fluorophenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method involves the coupling of 4-bromoquinoline with a boronic acid derivative of 4-fluorophenyl under palladium catalysis. The reaction conditions are optimized for high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 8-(4-Fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
科学研究应用
8-(4-Fluorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals
作用机制
The mechanism of action of 8-(4-Fluorophenyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
- 2-(4-Fluorophenyl)quinoline
- 4-(4-Fluorophenyl)quinoline
- 6-(4-Fluorophenyl)quinoline
Comparison: 8-(4-Fluorophenyl)quinoline is unique due to the position of the fluorophenyl group on the quinoline ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it often exhibits higher potency and selectivity in biological assays, making it a preferred choice in drug development .
属性
CAS 编号 |
849416-79-1 |
|---|---|
分子式 |
C15H10FN |
分子量 |
223.24 g/mol |
IUPAC 名称 |
8-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C15H10FN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H |
InChI 键 |
HKUZDMVANDXUSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)

![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)

![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
